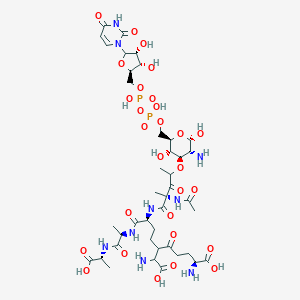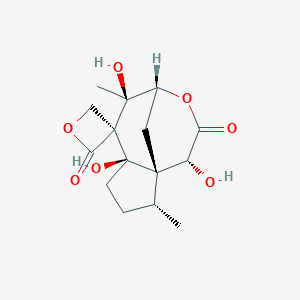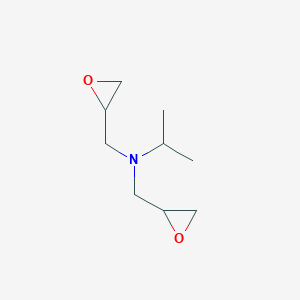
(E)-4-Octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Octenoic acid, also known as (E)-4-octenoate, is a naturally occurring unsaturated fatty acid. It is a colorless liquid with a fruity odor and is commonly found in various foods, such as cheese, butter, and wine. (E)-4-Octenoic acid has been the subject of numerous scientific studies due to its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis of Compounds
- (E)-4-Octenoic acid has been utilized in the synthesis of various organic compounds. For example, it has played a role in the synthesis of (+)-colletodiol from (S,S)-tartaric acid and (R)-3-hydroxy-butyric acid (Schnurrenberger, Hungerbühler, & Seebach, 1984).
Biosynthesis Pathways
- It's also a key intermediate in biosynthesis pathways. For example, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid has been identified as a critical intermediate (Offenzeller et al., 1993).
Chemical Reactions and Properties
- Research has delved into its chemical properties, including its reactions and stability. For instance, studies have investigated the adsorption and reaction pathways of 7-octenoic acid on copper, shedding light on its surface structure and behavior in specific environments (Bavisotto et al., 2021).
Natural Occurrence and Role in Aroma
- (E)-4-Octenoic acid has been identified as a natural component in specific foods. Research has shown its presence as an aroma compound in apples, contributing to their characteristic smell (Berger, Drawert, & Schraufstetter, 1984).
Metabolic Phenotyping and Biomarkers
- It has been studied in the context of metabolic phenotyping. For example, research has identified 2-octenoic acid as a potential biomarker for monitoring ovarian cancer progression (Ke et al., 2016).
Eigenschaften
CAS-Nummer |
18294-89-8 |
|---|---|
Produktname |
(E)-4-Octenoic acid |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
InChI-Schlüssel |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
Isomerische SMILES |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
Kanonische SMILES |
CCCC=CCCC(=O)O |
Dichte |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Andere CAS-Nummern |
18776-92-6 |
Physikalische Beschreibung |
Liquid Colourless liquid; Greasy aroma |
Löslichkeit |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Synonyme |
4-OCTENOIC ACID |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)






![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

